Acid Alizarine Red B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acid Alizarine Red B is a synthetic dye belonging to the anthraquinone family. It is widely used in various scientific and industrial applications due to its vibrant red color and chemical properties. The compound is known for its ability to bind with calcium ions, making it useful in biological staining and mineralization studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Alizarine Red B is synthesized through the sulfonation of alizarin, a naturally occurring dye extracted from the madder plant. The process involves treating alizarin with concentrated sulfuric acid at high temperatures to produce anthraquinone-β-sulfonic acid. This intermediate is then fused with caustic soda to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acid Alizarine Red B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the dye’s color properties.

Substitution: Substitution reactions, particularly with metal ions, are common due to the dye’s affinity for binding with metals.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Metal salts like calcium chloride are frequently used to form complexes with the dye.

Major Products: The major products formed from these reactions include various metal-dye complexes and modified anthraquinone derivatives .

Scientific Research Applications

Acid Alizarine Red B has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in complexometric titrations.

Biology: Employed in histology for staining calcium deposits in tissues.

Medicine: Utilized in bone mineralization studies and to detect calcium in biological samples.

Industry: Applied in textile dyeing and as a colorant in various products

Mechanism of Action

The primary mechanism of action of Acid Alizarine Red B involves its ability to bind with calcium ions. This binding occurs through chelation, where the dye forms a stable complex with calcium. The molecular targets include calcium deposits in biological tissues, making it an effective tool for studying bone and mineralization processes. The pathways involved in this mechanism are primarily related to calcium metabolism and deposition .

Comparison with Similar Compounds

Alizarin Red S: A sulfonated derivative of alizarin, used for similar staining purposes.

Alizarin Complexone: Another derivative with enhanced binding properties for metal ions.

Alcian Blue: Used for staining acidic polysaccharides in tissues.

Uniqueness: Acid Alizarine Red B is unique due to its specific binding affinity for calcium ions, making it particularly useful in studies related to bone and mineralization. Its vibrant red color and stability under various conditions also set it apart from other dyes .

Biological Activity

Acid Alizarine Red B, a synthetic dye derived from the anthraquinone family, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in cancer treatment and as a biological stain.

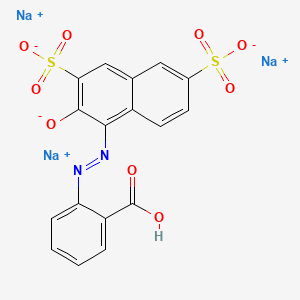

Chemical Structure and Properties

This compound (chemical formula: C_14H_8O_4S) is characterized by its anthraquinone structure, which contributes to its vibrant red color and its ability to interact with biological systems. Its solubility in water and acidic conditions makes it suitable for various applications, particularly in biological staining and as a potential therapeutic agent.

Antitumor Effects

Recent studies have highlighted the antitumor potential of Alizarin compounds, including this compound. Research indicates that Alizarin can inhibit the growth of pancreatic cancer cells by targeting the NF-κB signaling pathway. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells with minimal toxicity to normal cells .

Key Findings:

- Mechanism of Action: Inhibition of NF-κB activation leads to downregulation of anti-apoptotic genes (e.g., Bcl-2) and cell cycle regulators (e.g., cyclin D) .

- Synergistic Effects: When combined with gemcitabine, a standard chemotherapy drug, Alizarin enhances its efficacy against pancreatic cancer by overcoming drug resistance attributed to NF-κB overactivation .

Staining Properties

This compound is widely used as a biological stain, particularly for calcium deposits in tissue samples. It binds to free calcium ions, producing a red coloration that facilitates the visualization of calcified tissues under fluorescent microscopy.

Applications:

- Bone Studies: It serves as an early marker for osteogenic differentiation in cell cultures, indicating matrix mineralization essential for bone formation .

- Histological Analysis: Used in histology to assess calcification in various tissues, aiding in the diagnosis of diseases characterized by abnormal calcium deposition.

Case Studies

- Pancreatic Cancer Research : A study demonstrated that Alizarin significantly inhibited the proliferation of MIA PaCa-2 pancreatic cancer cells. The treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis rates .

- Histological Applications : In developmental biology, this compound has been employed to stain rat fetal skeletal structures, allowing researchers to visualize and assess developmental toxicity through micro-computed tomography combined with traditional staining techniques .

Toxicological Profile

While this compound exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Acute toxicity studies indicate that it may cause skin sensitization and mild eye irritation . However, comprehensive chronic toxicity data remain limited.

| Parameter | Value |

|---|---|

| LD50 (Intravenous) | 70 mg/kg (in mice) |

| Skin Sensitization | Yes |

| Eye Irritation | Mild |

Properties

CAS No. |

1836-22-2 |

|---|---|

Molecular Formula |

C17H12N2NaO9S2 |

Molecular Weight |

475.4 g/mol |

IUPAC Name |

trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C17H12N2O9S2.Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28); |

InChI Key |

CKEDOADNIUJVCK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. Pigment Red 60; Acid Anthracene Red G; NSC 12455; NSC-12455; NSC12455; Siloton Red 3B; Hispacrom Red B; Pigment Scarlet 25A; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.